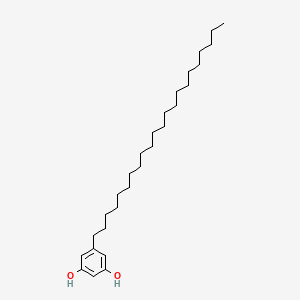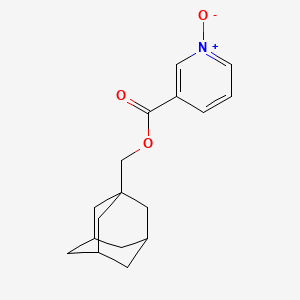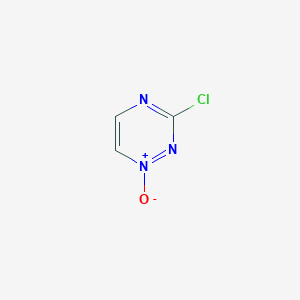
3-Chloro-1-oxo-1lambda~5~,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1-oxo-1lambda~5~,2,4-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The presence of chlorine and an oxo group in the triazine ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-oxo-1lambda~5~,2,4-triazine typically involves the cyclization of 3-R-5-chloro-1,2,4-triazoles. This process can be achieved through thermal cyclization, where the triazole precursor is heated to induce ring closure . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of triazine derivatives, including this compound, often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques used in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-1-oxo-1lambda~5~,2,4-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the triazine ring can be replaced by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Addition: The oxo group can participate in electrophilic addition reactions, forming adducts with various electrophiles.
Cycloaddition: The triazine ring can undergo [4+2] cycloaddition reactions with dienes, leading to the formation of fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, and primary amines are commonly used.
Electrophilic Addition: Electrophiles such as alkyl halides and acyl chlorides are used under acidic or basic conditions.
Cycloaddition: Dienes and dienophiles are used in the presence of catalysts like Lewis acids to facilitate the reaction.
Major Products:
Nucleophilic Substitution: Substituted triazines with various functional groups.
Electrophilic Addition: Adducts with electrophiles, leading to functionalized triazines.
Cycloaddition: Fused triazine ring systems with enhanced stability and unique properties.
Aplicaciones Científicas De Investigación
3-Chloro-1-oxo-1lambda~5~,2,4-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the production of herbicides, dyes, and photostabilizers.
Mecanismo De Acción
The mechanism of action of 3-Chloro-1-oxo-1lambda~5~,2,4-triazine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, leading to inhibition or activation of specific biological processes.
Pathways Involved: The presence of the oxo group allows the compound to participate in redox reactions, affecting cellular oxidative stress and signaling pathways.
Comparación Con Compuestos Similares
3-Chloro-1-oxo-1lambda~5~,2,4-triazine can be compared with other triazine derivatives:
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Known for its use in the synthesis of β-lactams and other organic compounds.
2,4,6-Tri-substituted-1,3,5-triazines: These compounds have diverse applications in medicine and industry, including as anticancer agents and polymer stabilizers.
Uniqueness: The unique combination of chlorine and an oxo group in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
63197-07-9 |
|---|---|
Fórmula molecular |
C3H2ClN3O |
Peso molecular |
131.52 g/mol |
Nombre IUPAC |
3-chloro-1-oxido-1,2,4-triazin-1-ium |
InChI |
InChI=1S/C3H2ClN3O/c4-3-5-1-2-7(8)6-3/h1-2H |
Clave InChI |
PVEXYEQTAAZCOB-UHFFFAOYSA-N |
SMILES canónico |
C1=C[N+](=NC(=N1)Cl)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]butan-2-imine](/img/structure/B14495099.png)
![(2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanylselanylsulfanyl-3-methylbutanoic acid](/img/structure/B14495101.png)

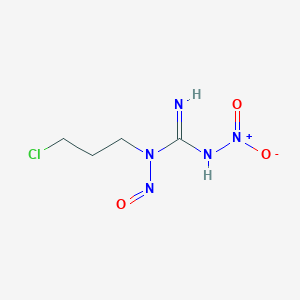
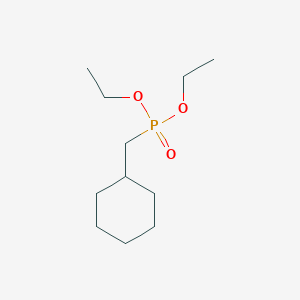
![N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide](/img/structure/B14495125.png)
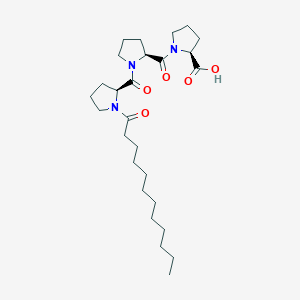
![2-Butyl-2,3-dihydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-5,8-dione](/img/structure/B14495135.png)
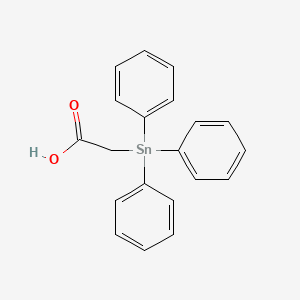
![5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine](/img/structure/B14495156.png)
![5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14495164.png)
![4-{(E)-[1-(4-Propylphenyl)ethylidene]amino}benzonitrile](/img/structure/B14495168.png)
